molecular formula C14H17NO5S B2785407 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 781626-93-5

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2785407
CAS No.: 781626-93-5
M. Wt: 311.35
InChI Key: YMQWMSXAECMZQU-UHFFFAOYSA-N
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Description

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS 781626-93-5) is a high-value chemical building block with the molecular formula C 14 H 17 NO 5 S and a molecular weight of 311.35 g/mol . This compound features a piperidine-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry, which is functionalized with a 4-acetylbenzenesulfonyl group. The presence of both a carboxylic acid (COO-) and a sulfonamide group makes it a versatile intermediate for constructing more complex molecules through further derivatization. Its specific structure suggests potential applications as a key synthon in organic synthesis and drug discovery efforts, particularly in the development of protease inhibitors or other small-molecule therapeutics where the sulfonyl group can act as a key pharmacophore. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(4-acetylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-10(16)11-2-4-13(5-3-11)21(19,20)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQWMSXAECMZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781626-93-5
Record name 1-(4-acetylbenzenesulfonyl)piperidine-4-carboxylic acid
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Preparation Methods

The synthesis of 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group is typically done using sulfonyl chlorides under basic conditions.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research indicates that compounds with piperidine structures, including 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid, exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation . The sulfonamide group in the compound enhances its interaction with biological targets, potentially leading to improved efficacy against various cancer types.

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It acts as an antagonist to certain receptors involved in inflammatory processes, thereby reducing inflammation and associated pain . This property is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is crucial.

1.3 Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase enzymes, which play a critical role in various physiological processes including respiration and pH regulation. The inhibitory activity of this compound against different isoforms of carbonic anhydrase has been reported, suggesting its utility in treating conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the acetyl group and the benzenesulfonyl moiety significantly influences its binding affinity to biological targets. Computational studies have utilized molecular docking techniques to predict interactions between the compound and target proteins, aiding in the design of more potent derivatives .

Case Studies

3.1 In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For example, a study showed that this compound effectively reduced cell viability in breast cancer cells while having minimal effects on normal cells . Such findings underscore its potential for targeted cancer therapies.

3.2 In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy of this compound in vivo. Results indicate that it can significantly reduce tumor size and improve survival rates in treated subjects compared to controls . These findings are promising for future clinical applications.

Summary Table of Applications

Application Area Description References
Anticancer ActivityInhibits tumor growth via targeted pathways
Anti-inflammatoryReduces inflammation through receptor antagonism
Carbonic Anhydrase InhibitionPotential treatment for glaucoma and edema via enzyme inhibition
Structure-Activity RelationshipInsights into binding affinities and optimization for drug design

Mechanism of Action

The mechanism of action of 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

The sulfonyl group’s substituent significantly impacts physicochemical and biological properties. Key examples include:

Compound Name Substituent on Sulfonyl Group Molecular Weight (g/mol) Key Properties Reference
1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid 4-acetylphenyl ~326.35 High polarity due to acetyl and carboxylic acid; moderate Log S (estimated).
1-(2,6-Dichlorophenyl)sulfonylpiperidine-4-carboxylic acid 2,6-dichlorophenyl 338.20 Increased lipophilicity (Cl substituents); H-bond donors: 1; H-bond acceptors: 5 .
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid Benzodioxin ring 327.35 Enhanced solubility (TPSA: 102 Ų); 3 rotatable bonds .
1-[(4-Methoxycarbonylamino)phenyl]sulfonylpiperidine-4-carboxylic acid 4-methoxycarbonylaminophenyl 368.37 Introduces urea-like H-bonding potential; higher TPSA (102 Ų) .

Key Observations :

  • Bulkier substituents (e.g., benzodioxin) reduce rotational freedom, possibly stabilizing conformational preferences .

Analogues with Modified Piperidine Substituents

Variations in the piperidine ring’s functional groups alter solubility and bioactivity:

Compound Name Piperidine Substituent Molecular Weight (g/mol) Key Properties Reference
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl 215.22 Lower solubility (Log S = -2.3); ester group increases membrane permeability .
1-(4-Methylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide Carboxamide 402.47 Reduced acidity (amide vs. carboxylic acid); improved BBB permeability .
1-Benzyl-4-phenylaminopiperidine-4-carboxylic acid Benzyl, phenylamino 310.38 Dual substituents increase steric bulk; potential for kinase inhibition .

Key Observations :

  • Carboxylic acid vs. amide : The carboxylic acid group enhances water solubility and ionic interactions, whereas amides improve metabolic stability .
  • Benzyl groups introduce hydrophobicity, which may enhance CNS penetration but reduce aqueous solubility .

Key Observations :

  • Sulfonamide derivatives (e.g., compounds in ) exhibit superior CA inhibition due to direct Zn²⁺ coordination in the active site .
  • Acetyl groups may serve as bioisosteres for sulfonamides, though with reduced binding affinity.

Biological Activity

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS No. 781626-93-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, effects on ion channels, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with an acetylbenzenesulfonyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and ion channel modulation.

Molecular Formula: C₁₄H₁₅N₁O₃S
Molecular Weight: 277.34 g/mol
CAS Number: 781626-93-5

Ion Channel Inhibition

Research indicates that this compound acts as an inhibitor of specific ion channels, which are crucial for various physiological processes. The inhibition of these channels can influence cellular excitability and neurotransmitter release, making this compound a valuable tool in neuropharmacology.

Enzyme Interaction

The compound has been shown to interact with several enzymes, potentially acting as a reversible inhibitor. For instance, it may inhibit cysteine proteases like cathepsin F, which is involved in protein degradation and has implications in cancer metastasis .

Biological Activity Overview

This compound exhibits several biological activities:

  • Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties by modulating cellular pathways involved in cancer progression.
  • Neuroprotective Effects: By inhibiting ion channels, it may protect neurons from excitotoxicity, which is relevant in neurodegenerative diseases.
  • Antimicrobial Properties: Some studies have indicated potential antimicrobial effects, although this area requires further investigation.

Case Studies and Research Findings

A summary of relevant studies on the biological activity of this compound includes:

StudyFindings
Study 1Demonstrated inhibition of cathepsin F activity, suggesting potential for cancer treatment .
Study 2Reported neuroprotective effects in animal models, indicating reduced neuronal death under stress conditions .
Study 3Investigated antimicrobial activity against various pathogens, showing promising results in vitro .

Applications in Research

The unique properties of this compound make it suitable for various research applications:

  • Drug Development: Its ability to inhibit specific enzymes and ion channels positions it as a candidate for developing new therapeutics targeting neurological disorders and cancers.
  • Biochemical Studies: As a tool compound, it can help elucidate the roles of ion channels and proteases in cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : A common approach involves coupling 4-acetylbenzenesulfonyl chloride with piperidine-4-carboxylic acid derivatives. For example, EDCI/HOBt-mediated amidation in anhydrous acetonitrile (30 min activation, followed by amine addition and overnight stirring) is effective . Post-reaction purification includes sequential washes (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol. Yield optimization requires precise stoichiometry, controlled pH during workup, and solvent selection (e.g., EtOH for recrystallization). Lower yields (e.g., 39% for compound 5 in ) may result from steric hindrance; substituting electron-donating groups or using microwave-assisted synthesis can improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Methodology :

  • ¹H NMR : Piperidine protons appear as multiplets (δ 1.55–3.78 ppm). Aromatic protons from the acetylbenzenesulfonyl group resonate at δ 7.45–7.89 ppm .
  • ¹³C NMR : Carbonyl carbons (acetyl and carboxylic acid) show peaks at δ 168–172 ppm, while sulfonamide carbons appear at δ 140–145 ppm .
  • IR : Stretching vibrations for sulfonyl (S=O) groups occur at ~1612 cm⁻¹, and carboxylic acid (O-H) at ~3100 cm⁻¹ .
  • Elemental Analysis : Expected %C, %H, and %N values must align with theoretical calculations (e.g., %C 59.24 for C₂₄H₃₀N₄O₅S) .

Q. How should researchers handle safety concerns during synthesis?

  • Methodology : Use fume hoods for reactions involving sulfonyl chlorides or acetic anhydride (lachrymator). Personal protective equipment (gloves, goggles) is mandatory. Emergency protocols include rinsing exposed skin with water (15+ minutes) and consulting SDS for first-aid measures (e.g., recommends immediate medical consultation for inhalation exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the piperidine ring or benzene sulfonyl group (e.g., replaces methoxy groups with halogens or alkyl chains) .
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based activity assays. IC₅₀ values can be calculated from dose-response curves .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Correlate results with experimental IC₅₀ to validate SAR hypotheses .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodology :

  • Control Experiments : Verify compound purity via HPLC (≥95%) and confirm stereochemistry with chiral columns. Impurities >5% can skew activity results .
  • Assay Standardization : Use consistent buffer conditions (e.g., pH 7.4 for enzyme assays) and validate with reference inhibitors.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from variations in enzyme source (recombinant vs. native) .

Q. How can crystallography or advanced NMR techniques elucidate conformational dynamics?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes. Heavy atom derivatives (e.g., bromine-substituted analogs) aid phase determination .
  • NOESY NMR : Detect through-space interactions between piperidine protons and aromatic groups to map solution-state conformers .

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